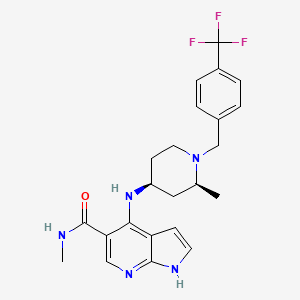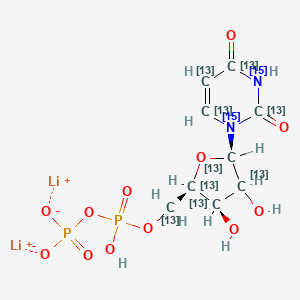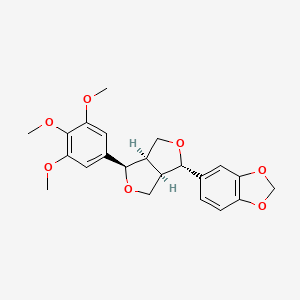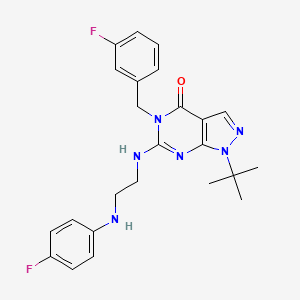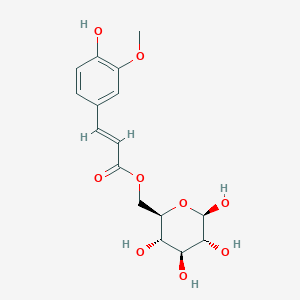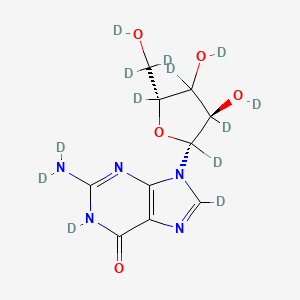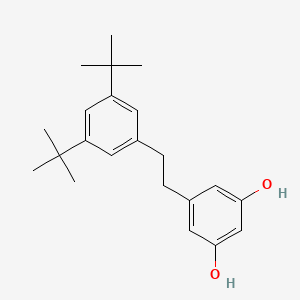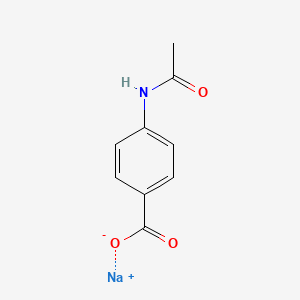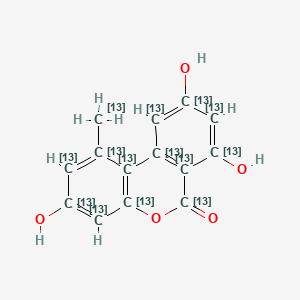
Sdh-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdh-IN-6 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has shown significant antifungal activity against Valsa mali, a pathogenic fungus, with an effective concentration (EC50) of 1.77 milligrams per liter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the manufacturers and researchers who developed the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Sdh-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Sdh-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research on fungal pathogens, particularly Valsa mali, to understand the mechanisms of antifungal activity.
Medicine: Investigated for its potential therapeutic applications in diseases where succinate dehydrogenase plays a role, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of antifungal agents for agricultural use, helping to protect crops from fungal infections.
Wirkmechanismus
Sdh-IN-6 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain. By binding to the enzyme, this compound prevents the oxidation of succinate to fumarate, disrupting the production of energy in cells. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately affecting the growth and survival of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sdh-IN-1: Another inhibitor of succinate dehydrogenase with similar antifungal properties.
Sdh-IN-2: Known for its inhibitory effects on succinate dehydrogenase and potential therapeutic applications.
Sdh-IN-3: Exhibits strong inhibition of succinate dehydrogenase and is used in various research studies.
Uniqueness of Sdh-IN-6
This compound stands out due to its high potency and specific antifungal activity against Valsa mali. Its effective concentration (EC50) of 1.77 milligrams per liter makes it a highly efficient inhibitor compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H17ClF2N4OS |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClF2N4OS/c1-9-10(2)27-18(22-9)14(11-4-6-12(19)7-5-11)23-17(26)13-8-25(3)24-15(13)16(20)21/h4-8,14,16H,1-3H3,(H,23,26) |
InChI-Schlüssel |
OFAIEXWHMDLUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN(N=C3C(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
